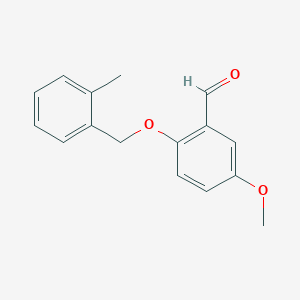

5-Methoxy-2-((2-methylbenzyl)oxy)benzaldehyde

Description

Propriétés

IUPAC Name |

5-methoxy-2-[(2-methylphenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12-5-3-4-6-13(12)11-19-16-8-7-15(18-2)9-14(16)10-17/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQKKWQUCRQLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(C=C(C=C2)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-((2-methylbenzyl)oxy)benzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 5-methoxy-2-hydroxybenzaldehyde.

Etherification: The hydroxyl group of 5-methoxy-2-hydroxybenzaldehyde is etherified using 2-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or dimethylformamide (DMF).

Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-2-((2-methylbenzyl)oxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy and benzyl ether groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

Oxidation: 5-Methoxy-2-((2-methylbenzyl)oxy)benzoic acid.

Reduction: 5-Methoxy-2-((2-methylbenzyl)oxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-Methoxy-2-((2-methylbenzyl)oxy)benzaldehyde has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It can be used in the synthesis of novel materials with specific properties.

Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

Mécanisme D'action

The mechanism of action of 5-Methoxy-2-((2-methylbenzyl)oxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and benzyl ether groups can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-Methoxy-2-((2-methylbenzyl)oxy)benzaldehyde with analogs differing in substituent positions, functional groups, or halogenation patterns.

Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives

Analysis of Substituent Effects

A. Positional Isomerism

- Methoxy Group Position :

- The 5-methoxy group in the target compound reduces electron density at the para position, directing electrophilic substitution reactions. In contrast, 4-methoxy derivatives (e.g., 4-Methoxy-5-fluoro-2-methylbenzaldehyde) exhibit altered regioselectivity in synthesis .

- 2-Methoxy-4-methylbenzaldehyde (from ) lacks the benzyl ether group, leading to lower steric hindrance and faster reaction kinetics .

B. Halogenation Patterns

- Bromine vs. Chlorine :

- Brominated analogs (e.g., 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde) show higher molecular weight (367.96 g/mol vs. 256.30 g/mol for the target compound) and enhanced reactivity in Suzuki-Miyaura couplings .

- Chlorinated derivatives (e.g., 5-Chloro-2-((2,5-difluorobenzyl)oxy)benzaldehyde) are preferred in medicinal chemistry for their balance of reactivity and stability .

C. Benzyl Ether Modifications

- Methyl vs. Halogen Substitutions on Benzyl: The 2-methyl group on the benzyl ether in the target compound increases lipophilicity (logP ≈ 3.5) compared to non-methylated analogs. This improves membrane permeability in biological assays. Halogenated benzyl ethers (e.g., 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde) exhibit stronger electrophilic character, enabling covalent binding to nucleophilic protein sites .

D. Heterocyclic Replacements

- Replacing the benzyl ether with a pyrazole ring (e.g., 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde) introduces hydrogen-bonding capabilities, enhancing interactions with biological targets like kinases .

Activité Biologique

5-Methoxy-2-((2-methylbenzyl)oxy)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a benzyl ether moiety, which contribute to its chemical reactivity and biological interactions. The structural formula can be represented as follows:

Antitumor Activity

Recent studies have investigated the antitumor potential of compounds related to this compound. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6b | HepG2 | 6.83 | |

| Compound 6b | MCF-7 | 3.64 | |

| Compound 6b | MDA-MB-231 | 2.14 | |

| Compound 6b | HeLa | 5.18 |

These findings suggest that modifications in the substituents attached to the benzaldehyde core can significantly enhance antiproliferative activity.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets. The methoxy group may enhance lipophilicity, facilitating cellular uptake, while the aldehyde functionality can participate in various biochemical reactions, including oxidation and reduction processes.

Cytotoxicity Assays

In vitro cytotoxicity assays using MTT colorimetric methods have been employed to assess the efficacy of related compounds against human cancer cell lines. For example:

- Cytotoxicity against HepG2 : Compounds exhibited varying degrees of cytotoxicity, with some achieving IC50 values comparable to established chemotherapeutics such as doxorubicin.

Structure–Activity Relationship (SAR)

Research has highlighted the importance of substituent variations on the benzaldehyde core in determining biological activity. Compounds with methoxy substitutions consistently showed enhanced potency across different cancer cell lines, indicating that fine-tuning the chemical structure can lead to improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methoxy-2-((2-methylbenzyl)oxy)benzaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a benzaldehyde derivative (e.g., 2-hydroxy-5-methoxybenzaldehyde) and introduce the (2-methylbenzyl)oxy group via nucleophilic substitution. Use a benzyl bromide derivative (e.g., 2-methylbenzyl bromide) in the presence of a base like K₂CO₃ in DMF .

- Step 2 : Optimize regioselectivity by controlling temperature (60–80°C) and reaction time (12–24 hours). Monitor progress via TLC or HPLC .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (60–75%) are achievable by slow addition of the benzylating agent to minimize dimerization .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodology :

- NMR :

- ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Methoxy (δ 3.8–4.0 ppm) and benzyloxy methyl (δ 2.3–2.5 ppm) groups confirm substitution .

- ¹³C NMR : Carbonyl carbon (C=O) resonates at δ 190–195 ppm; aromatic carbons show distinct splitting due to substituent effects .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-O-C (ether) at ~1250 cm⁻¹ .

- MS : Molecular ion peak [M⁺] at m/z 284.1 (calculated for C₁₆H₁₆O₃) with fragmentation patterns confirming the benzyloxy group .

Q. What are the primary oxidation and reduction pathways for this compound, and how do substituents influence reactivity?

- Oxidation :

- The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ in alkaline medium (yield ~70%). The methoxy group stabilizes intermediates, reducing over-oxidation .

- Reduction :

- Aldehyde reduces to a primary alcohol (e.g., using NaBH₄ in methanol). Steric hindrance from the (2-methylbenzyl)oxy group slows reaction kinetics compared to less-substituted analogs .

Advanced Research Questions

Q. How do electronic and steric effects of substituents impact regioselective functionalization of the benzaldehyde core?

- Analysis :

- Electronic Effects : The methoxy group (electron-donating) directs electrophiles to the para position relative to itself, while the (2-methylbenzyl)oxy group (moderately electron-withdrawing) influences ortho/para selectivity on the adjacent ring .

- Steric Effects : The 2-methyl group on the benzyloxy moiety hinders reactions at the ortho position, favoring para substitution in electrophilic aromatic substitution (e.g., nitration) .

- Experimental Design :

- Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites. Validate with bromination studies (FeBr₃ catalyst) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Case Study :

- Issue : Conflicting yields (40–85%) in Suzuki-Miyaura coupling reactions.

- Resolution :

- Factor 1 : Catalyst choice. Pd(PPh₃)₄ gives higher yields (75–85%) than Pd(OAc)₂ (40–50%) due to better stability in polar solvents .

- Factor 2 : Solvent purity. Trace water in THF reduces yields; use molecular sieves to maintain anhydrous conditions .

- Validation : Reproduce reactions under controlled conditions (dry N₂ atmosphere, degassed solvents) and compare yields systematically .

Q. How can computational methods predict the biological activity of derivatives targeting enzyme inhibition?

- Methodology :

- Step 1 : Perform molecular docking (AutoDock Vina) using the aldehyde group as a reactive handle. Target enzymes (e.g., COX-2) show affinity for the methoxy-benzyloxy motif .

- Step 2 : Calculate binding energies (ΔG) and compare with experimental IC₅₀ values. Derivatives with ΔG < −8 kcal/mol correlate with potent inhibition (IC₅₀ < 1 μM) .

- Step 3 : Validate with in vitro assays (e.g., fluorescence-based enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.